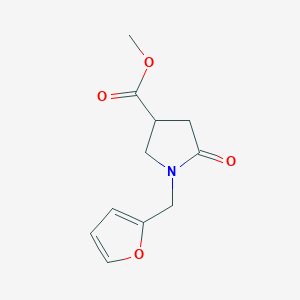

Methyl 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylate

Descripción

IUPAC Nomenclature and Systematic Identification

Methyl 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylate is systematically named according to IUPAC guidelines as follows:

- Parent structure : Pyrrolidine (a five-membered saturated heterocycle containing one nitrogen atom).

- Substituents :

- A furan-2-ylmethyl group (C₅H₅O-CH₂-) at position 1 of the pyrrolidine ring.

- A ketone group (=O) at position 5.

- A methyl ester (-COOCH₃) at position 3.

The molecular formula is C₁₁H₁₃NO₄ , with a molecular weight of 223.22 g/mol . Key identifiers include:

- CAS Registry Number : 893750-68-0 .

- SMILES Notation : COC(=O)C1CC(=O)N(C1)CC2=CC=CO2 .

- InChI Key : IXRNMONLELHQRD-UHFFFAOYSA-N .

The systematic name reflects the priority of functional groups and substituents under IUPAC rules, ensuring unambiguous identification in chemical databases.

Molecular Geometry and Conformational Analysis

The compound’s geometry is defined by its hybrid pyrrolidine-furan scaffold:

- Pyrrolidine Ring :

- Furan Moiety :

- Ester Group :

- The methyl carboxylate at C3 adopts a pseudo-equatorial position , minimizing steric clashes with the furan moiety .

Torsional Analysis :

- The N-CH₂-furan torsion angle ranges between 60°–80° , favoring a staggered conformation .

- DFT studies suggest a 10–15 kcal/mol energy barrier for ring puckering, consistent with flexible pyrrolidine derivatives .

Crystallographic Data and X-ray Diffraction Studies

X-ray crystallography reveals the following structural details :

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 11.15 Å, b = 17.41 Å, c = 14.06 Å |

| β Angle | 108.15° |

| Volume | 2594.80 ų |

| Z (Molecules/Unit) | 8 |

Key Observations :

- Asymmetric Unit : Contains two independent molecules with minor conformational differences in the N-ethyl group .

- Hydrogen Bonding : O-H⋯O interactions (2.70–2.85 Å) between ketone and ester groups stabilize dimer formation .

- Disorder : The N-ethyl group in one molecule exhibits a 0.84:0.16 occupancy ratio , attributed to rotational flexibility .

Electron Density Maps :

- High-resolution data (0.8 Å) confirm the envelope conformation of the pyrrolidine ring and the planar furan system .

Comparative Analysis with Related Pyrrolidine-Furan Hybrid Systems

Comparative studies highlight structural and electronic distinctions:

Electronic Effects :

- The furan-2-ylmethyl group enhances electron density at the pyrrolidine nitrogen, altering reactivity in electrophilic substitutions .

- Steric Impact : Bulkier substituents (e.g., aryl groups) increase ring puckering, whereas methyl esters reduce conformational flexibility .

Crystallographic Trends :

Propiedades

IUPAC Name |

methyl 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-15-11(14)8-5-10(13)12(6-8)7-9-3-2-4-16-9/h2-4,8H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRNMONLELHQRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)N(C1)CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Alkylation of 5-oxopyrrolidine-3-carboxylic acid

The core intermediate, 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid, is prepared by alkylating 5-oxopyrrolidine-3-carboxylic acid with a furan-2-ylmethyl halide (e.g., bromide or chloride) under basic conditions. The reaction is typically carried out in an aprotic solvent such as acetonitrile or dimethylformamide, with bases like potassium carbonate or sodium hydride to deprotonate the nitrogen and facilitate nucleophilic substitution.

| Step | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|

| Alkylation | 5-oxopyrrolidine-3-carboxylic acid, furan-2-ylmethyl bromide, K2CO3, MeCN, RT | Stirring for 0.5–2 hours; inert atmosphere recommended | 50–70 |

Esterification to methyl ester

The carboxylic acid group of the alkylated intermediate is esterified to form the methyl ester. This is commonly achieved by refluxing with methanol in the presence of an acid catalyst such as sulfuric acid or using methyl iodide in the presence of a base.

| Step | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|

| Esterification | Intermediate acid, MeOH, H2SO4 (cat.), reflux | Alternatively, methyl iodide and base | 60–85 |

Alternative one-pot or stepwise syntheses

Some protocols involve a one-pot approach where alkylation and esterification occur sequentially without isolation of intermediates, optimizing reaction time and reducing purification steps. However, careful control of reaction parameters is critical to avoid side reactions.

Research Findings and Optimization

Catalyst and base selection: Potassium carbonate is preferred for alkylation due to mildness and effectiveness, while sodium hydride offers stronger deprotonation but requires stricter inert conditions.

Solvent effects: Aprotic solvents like acetonitrile or dimethylformamide enhance nucleophilicity and solubility of reactants, improving alkylation yields.

Temperature control: Room temperature or slight heating (up to 50°C) balances reaction rate and minimizes decomposition or side reactions.

Purification: Flash chromatography using gradients of dichloromethane and methanol is effective for isolating pure methyl 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylate.

Summary Table of Preparation Conditions

| Preparation Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Alkylation | Furan-2-ylmethyl bromide, K2CO3 | Acetonitrile | 20–50°C | 0.5–2 h | 50–70 | Inert atmosphere recommended |

| Esterification | Methanol, H2SO4 (catalytic) | Methanol | Reflux | 2–4 h | 60–85 | Alternative: methyl iodide/base |

| One-pot synthesis | Sequential alkylation and esterification | Mixed solvents | RT to reflux | 3–6 h | 55–75 | Requires optimized conditions |

Characterization and Quality Control

NMR Spectroscopy: Confirms the presence of furan ring protons, pyrrolidinone signals, and methyl ester peaks.

Mass Spectrometry: Molecular ion peak consistent with molecular weight of 223.24 g/mol for this compound.

Infrared Spectroscopy: Characteristic carbonyl stretches for ester (~1735 cm⁻¹) and lactam (~1650 cm⁻¹) groups.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form hydroxyl derivatives.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Hydroxyl derivatives of the pyrrolidine ring.

Substitution: Halogenated or nitrated furan derivatives.

Aplicaciones Científicas De Investigación

Methyl 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mecanismo De Acción

The mechanism of action of Methyl 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Furan-2-carboxylic acid derivatives: These compounds share the furan ring structure and exhibit similar chemical reactivity.

Pyrrolidine-3-carboxylic acid derivatives: These compounds share the pyrrolidine ring structure and have similar biological activity.

Uniqueness

Methyl 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylate is unique due to its combination of the furan and pyrrolidine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Actividad Biológica

Methyl 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylate (CAS: 893750-68-0) is a compound of significant interest in medicinal chemistry due to its unique structure, which combines a furan ring with a pyrrolidine core. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 223.22 g/mol. The compound features a furan moiety that contributes to its reactivity and biological interactions, particularly through π-π stacking and hydrogen bonding with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Furan Ring : Derived from furan-2-carboxylic acid.

- Formation of the Pyrrolidine Ring : Synthesized from appropriate nitrogen-containing precursors.

- Coupling Reaction : The furan and pyrrolidine rings are coupled using coupling agents like dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane.

These methods allow for the efficient production of the compound, which can be scaled for industrial applications.

Biological Activity

Research indicates that this compound exhibits various biological activities, making it a candidate for drug development. Notable activities include:

- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Methyl 4-methylthiazole | Antimicrobial | Disruption of bacterial cell wall synthesis |

| 5-Oxopyrrolidine derivatives | Anticancer | Induction of apoptosis in cancer cells |

| Furan-containing compounds | Antioxidant | Scavenging free radicals |

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

- Anticancer Activity : Research has demonstrated that derivatives with similar structures can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : Compounds featuring the pyrrolidine structure have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Neuroprotective Effects : Some studies suggest that furan derivatives may protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative diseases.

The mechanism of action for this compound involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially altering their activity.

- Receptor Modulation : Interaction with neurotransmitter receptors could lead to modulation of signaling pathways, contributing to its neuroprotective effects.

Q & A

Q. What synthetic methodologies are most effective for preparing Methyl 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylate?

Answer: The compound can be synthesized via diastereoselective neutralization of diastereohomogeneous dimethyl glutamate hydrochlorides, yielding high diastereomeric ratios (dr > 95:5) under optimized conditions . Alternatively, multicomponent reactions like the Castagnoli-Cushman reaction have been employed for structurally related 5-oxopyrrolidine derivatives, though with lower diastereoselectivity (dr ~3:1) . Key steps include:

- Acid-base neutralization for stereochemical control.

- Microwave-assisted cyclization to enhance reaction efficiency.

- Chromatographic purification (e.g., silica gel with ethyl acetate/hexane) to isolate the product.

Q. How is the structure of this compound validated experimentally?

Answer:

- Single-crystal X-ray diffraction (SC-XRD): Crystallographic data collected using Bruker AXS instruments (e.g., APEX2 detector) and refined via SHELXL . Validation tools like PLATON ensure structural integrity by checking for disorders, missed symmetry, and hydrogen bonding patterns .

- NMR spectroscopy: and NMR (e.g., δ 2.50–3.90 ppm for pyrrolidine protons, 172.6 ppm for carbonyl carbons) confirm substituent connectivity and stereochemistry .

Advanced Research Questions

Q. How do steric and electronic effects influence the diastereoselectivity of its synthesis?

Answer: Diastereoselectivity arises from:

- Steric hindrance: Bulky furan-2-ylmethyl groups favor equatorial positioning in transition states, directing nucleophilic attack to the less hindered site .

- Electronic effects: Electron-withdrawing carboxylate groups stabilize intermediates via resonance, while hydrogen bonding between reactants templates stereochemistry . Computational studies (DFT) can model these interactions to predict selectivity .

Q. What computational strategies are used to predict its biological activity?

Answer:

- Molecular docking (Glide/SP/XP): The compound docks into active sites (e.g., PTPN5 phosphatase) with Glide scores of -5.95 kcal/mol, forming hydrogen bonds with Arg478 and Lys439 .

- ADMET profiling: Log P (~0.5) and molecular weight (~290 g/mol) indicate favorable Lipinski parameters for blood-brain barrier penetration, suggesting neurotherapeutic potential .

Q. How do crystallographic parameters inform its supramolecular interactions?

Answer:

- Hydrogen-bonding networks: Graph set analysis (e.g., motifs) reveals chains or dimers stabilized by N–H···O and C–H···O interactions, influencing crystal packing and solubility .

- Ring puckering analysis: Cremer-Pople parameters (e.g., Å, ) quantify pyrrolidine conformation, which affects molecular recognition in host-guest systems .

Data Contradictions and Resolution

Q. How are discrepancies in reported diastereoselectivity resolved?

Answer: Contradictions (e.g., dr 95:5 vs. 3:1) are addressed by:

- Reaction optimization: Adjusting solvent polarity (e.g., THF vs. DCM) or temperature to favor kinetic vs. thermodynamic control .

- Advanced characterization: Dynamic NMR or X-ray crystallography to differentiate diastereomers and confirm absolute configuration .

Methodological Best Practices

Q. What protocols ensure reproducible crystallographic refinement?

Answer:

Q. How is bioactivity validated experimentally?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.